molecular formula C26H21N3O5 B12016629 1-(2-Isonicotinoylcarbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate CAS No. 765276-36-6

1-(2-Isonicotinoylcarbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B12016629
CAS No.: 765276-36-6
M. Wt: 455.5 g/mol
InChI Key: LZDLLLWAORZBSO-LQKURTRISA-N
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Description

1-(2-Isonicotinoylcarbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including isonicotinoyl, carbohydrazonoyl, naphthyl, and dimethoxybenzoate moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isonicotinoylcarbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves a multi-step process:

  • Formation of the Isonicotinoylcarbohydrazonoyl Intermediate: : This step involves the reaction of isonicotinic acid hydrazide with an appropriate aldehyde or ketone to form the carbohydrazonoyl intermediate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

  • Coupling with 2-Naphthylamine: : The intermediate is then reacted with 2-naphthylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the naphthyl derivative. This reaction is typically performed in a solvent like dichloromethane at room temperature.

  • Esterification with 3,4-Dimethoxybenzoic Acid: : Finally, the naphthyl derivative is esterified with 3,4-dimethoxybenzoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or xylene.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isonicotinoylcarbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-(2-Isonicotinoylcarbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Isonicotinoylcarbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. For example, its potential antimicrobial activity may result from inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Isonicotinoylcarbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
  • 1-(2-Isonicotinoylcarbohydrazonoyl)-2-naphthyl 3,4-dichlorobenzoate

Uniqueness

1-(2-Isonicotinoylcarbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to the presence of both naphthyl and dimethoxybenzoate groups, which confer distinct chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, from its synthesis and chemical reactions to its applications and mechanism of action

Properties

CAS No.

765276-36-6

Molecular Formula

C26H21N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

[1-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C26H21N3O5/c1-32-23-10-8-19(15-24(23)33-2)26(31)34-22-9-7-17-5-3-4-6-20(17)21(22)16-28-29-25(30)18-11-13-27-14-12-18/h3-16H,1-2H3,(H,29,30)/b28-16+

InChI Key

LZDLLLWAORZBSO-LQKURTRISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=NC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=NC=C4)OC

Origin of Product

United States

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